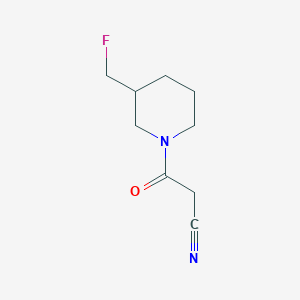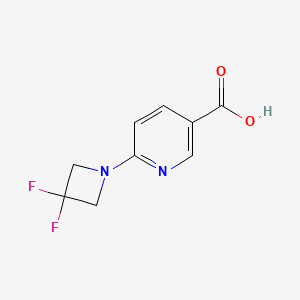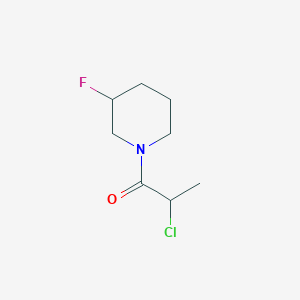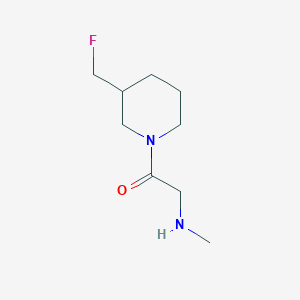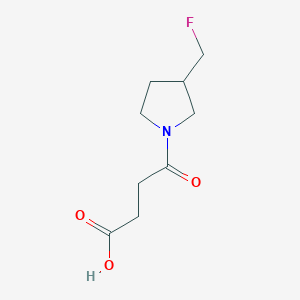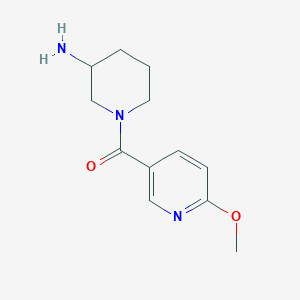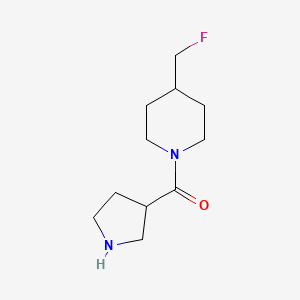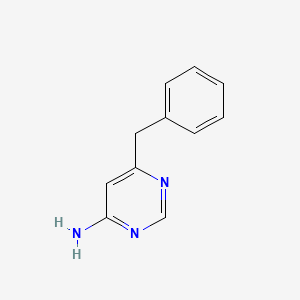
6-Benzylpyrimidin-4-amin
Übersicht
Beschreibung
6-Benzylpyrimidin-4-amine is a useful research compound. Its molecular formula is C11H11N3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Benzylpyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Benzylpyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmakologische Anwendungen
6-Benzylpyrimidin-4-amin ist eine Art Diazin-Alkaloid, das ein weit verbreitetes, zwei-Stickstoff-haltiges Verbindung in der Natur ist . Es wird berichtet, dass diese Verbindungen eine breite Palette pharmakologischer Anwendungen aufweisen . Sie sind dafür bekannt, Antimetabolit-, Antikrebs-, antibakterielle, antiallergische, Tyrosinkinase-, antimikrobielle, Calciumkanal-antagonistische, entzündungshemmende, analgetische, antihypertensive, antileishmaniale, antituberkulostatische, antikonvulsive, diuretische und kaliumsparende bis hin zu antiaggressiven Aktivitäten zu besitzen .
Antikrebs-Anwendungen
Pyrimidin-Derivate, einschließlich this compound, werden aufgrund ihrer hohen strukturellen Vielfalt in der Therapie weit verbreitet . Es wurde berichtet, dass sie Antikrebs-Eigenschaften besitzen . Beispielsweise sind Imatinib, Dasatinib und Nilotinib auf Pyrimidin basierende Medikamente und etablierte Behandlungen für Leukämie .
Antimikrobielle und Antimykotische Anwendungen
Es wurde berichtet, dass this compound antimikrobielle und antimykotische Eigenschaften hat. Dies macht es zu einem potenziellen Kandidaten für die Entwicklung neuer antimikrobieller und antimykotischer Medikamente.
Antiparasitäre Anwendungen
Es wurde auch berichtet, dass diese Verbindung antiparasitäre Eigenschaften besitzt . Dies deutet darauf hin, dass es bei der Entwicklung von Medikamenten zur Behandlung von parasitären Infektionen eingesetzt werden könnte.
Kardial-Vaskuläre Anwendungen
Es wurde berichtet, dass this compound kardiovaskuläre und antihypertensive Eigenschaften besitzt . Dies deutet darauf hin, dass es bei der Entwicklung von Medikamenten zur Behandlung von Herz-Kreislauf-Erkrankungen und Bluthochdruck eingesetzt werden könnte.
Entzündungshemmende und Analgetische Anwendungen
Es wurde berichtet, dass diese Verbindung entzündungshemmende und analgetische Eigenschaften besitzt . Dies deutet darauf hin, dass es bei der Entwicklung von Medikamenten zur Behandlung von Entzündungen und Schmerzen eingesetzt werden könnte.
Antidiabetische Anwendungen
Es wurde berichtet, dass this compound antidiabetische Eigenschaften besitzt . Dies deutet darauf hin, dass es bei der Entwicklung von Medikamenten zur Behandlung von Diabetes eingesetzt werden könnte.
Antiviren-Anwendungen
Es wurde berichtet, dass diese Verbindung Anti-HIV-Eigenschaften besitzt . Dies deutet darauf hin, dass es bei der Entwicklung von Medikamenten zur Behandlung von HIV eingesetzt werden könnte.
Wirkmechanismus
Target of Action
It is known that pyrimidine derivatives, which include 6-benzylpyrimidin-4-amine, have been associated with inhibitory responses against certain vital inflammatory mediators .
Mode of Action
It is suggested that pyrimidine-based anti-inflammatory agents function by suppressing the activity of cox-1 and cox-2 enzymes, thus reducing the generation of prostaglandin e2 .
Biochemical Pathways
Pyrimidines are known to exhibit a range of pharmacological effects, including anti-inflammatory effects, which are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Pharmacokinetics
It is known that these properties significantly impact the bioavailability of a compound .
Result of Action
It is known that pyrimidines, including 6-benzylpyrimidin-4-amine, exhibit a range of pharmacological effects, including anti-inflammatory effects .
Biochemische Analyse
Biochemical Properties
6-Benzylpyrimidin-4-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction between 6-Benzylpyrimidin-4-amine and CDKs involves binding to the active site of the enzyme, thereby preventing substrate access and inhibiting enzyme activity. Additionally, 6-Benzylpyrimidin-4-amine can form hydrogen bonds and hydrophobic interactions with various proteins, influencing their structure and function.
Cellular Effects
6-Benzylpyrimidin-4-amine has been observed to affect various types of cells and cellular processes. In cancer cell lines, this compound exhibits cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . The influence of 6-Benzylpyrimidin-4-amine on cell signaling pathways, such as the MAPK/ERK pathway, leads to alterations in gene expression and cellular metabolism. Furthermore, this compound has been shown to disrupt mitochondrial function, resulting in decreased ATP production and increased oxidative stress.
Molecular Mechanism
The molecular mechanism of action of 6-Benzylpyrimidin-4-amine involves multiple pathways. At the molecular level, this compound binds to specific biomolecules, such as CDKs, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzymatic activity of CDKs, leading to cell cycle arrest and apoptosis. Additionally, 6-Benzylpyrimidin-4-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as proliferation and differentiation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Benzylpyrimidin-4-amine have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term exposure to 6-Benzylpyrimidin-4-amine in in vitro studies has shown sustained inhibition of cell proliferation and induction of apoptosis. In in vivo studies, the compound’s effects on cellular function have been consistent, with no significant changes in its activity over extended periods.
Dosage Effects in Animal Models
The effects of 6-Benzylpyrimidin-4-amine vary with different dosages in animal models. At low doses, this compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, 6-Benzylpyrimidin-4-amine can induce adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity.
Metabolic Pathways
6-Benzylpyrimidin-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. The primary enzymes involved in its metabolism are cytochrome P450 enzymes, which catalyze the oxidation of 6-Benzylpyrimidin-4-amine to form reactive intermediates. These intermediates are further conjugated with glutathione or other cofactors, facilitating their excretion from the body.
Transport and Distribution
The transport and distribution of 6-Benzylpyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins . This compound is transported across cell membranes via active transport mechanisms, involving ATP-binding cassette (ABC) transporters. Once inside the cell, 6-Benzylpyrimidin-4-amine can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 6-Benzylpyrimidin-4-amine is crucial for its activity and function . This compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes. Additionally, 6-Benzylpyrimidin-4-amine can be transported into the nucleus, where it influences gene expression by interacting with transcription factors and other nuclear proteins. The localization of 6-Benzylpyrimidin-4-amine is regulated by targeting signals and post-translational modifications, which direct it to specific cellular compartments.
Eigenschaften
IUPAC Name |
6-benzylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-11-7-10(13-8-14-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLYZTNGEQHUBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


